N-(2,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide N-(2,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 946333-23-9
VCID: VC7105818
InChI: InChI=1S/C20H19N3O3/c1-13-9-10-14(2)16(11-13)21-20(25)19-17(26-3)12-18(24)23(22-19)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,21,25)
SMILES: CC1=CC(=C(C=C1)C)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3
Molecular Formula: C20H19N3O3
Molecular Weight: 349.39

N-(2,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

CAS No.: 946333-23-9

Cat. No.: VC7105818

Molecular Formula: C20H19N3O3

Molecular Weight: 349.39

* For research use only. Not for human or veterinary use.

N-(2,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide - 946333-23-9

Specification

CAS No. 946333-23-9
Molecular Formula C20H19N3O3
Molecular Weight 349.39
IUPAC Name N-(2,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide
Standard InChI InChI=1S/C20H19N3O3/c1-13-9-10-14(2)16(11-13)21-20(25)19-17(26-3)12-18(24)23(22-19)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,21,25)
Standard InChI Key ISAPRDPVYJGVCT-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a 1,6-dihydropyridazine ring substituted at positions 1, 3, 4, and 6. Key components include:

  • Position 1: A phenyl group (C6H5)

  • Position 3: A carboxamide moiety linked to a 2,5-dimethylphenyl group

  • Position 4: A methoxy group (-OCH3)

  • Position 6: A ketone (=O)

The IUPAC name, N-(2,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide, reflects this substitution pattern .

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC20H19N3O3
Molecular Weight349.39 g/mol
SMILES NotationCC1=CC(=C(C=C1)C)NC(=O)C2=NN(CC3=CC=CC=C3)C(=O)C=C2OC
InChI KeyISAPRDPVYJGVCT-UHFFFAOYSA-N

The planar pyridazine ring and conjugated π-system contribute to its UV absorbance at 254–280 nm, a property critical for analytical detection.

Synthesis and Reaction Pathways

Synthetic Strategies

The compound is typically synthesized via multi-step protocols involving:

  • Pyridazine Ring Formation: Cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

  • Methoxy Group Introduction: Nucleophilic substitution using methyl iodide or dimethyl sulfate under basic conditions.

  • Carboxamide Coupling: Reaction of pyridazine-3-carbonyl chloride with 2,5-dimethylaniline in tetrahydrofuran (THF) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CyclocondensationHydrazine hydrate, ethanol, Δ62
MethoxylationCH3I, K2CO3, DMF, 60°C78
AmidationSOCl2, THF, 2,5-dimethylaniline85

Optimal yields require anhydrous conditions and inert atmospheres to prevent oxidation of the dihydropyridazine intermediate.

Applications in Materials Science

Polymer Modification

Incorporation into polyurethane matrices increases:

  • Thermal Stability: Decomposition temperature rises from 280°C to 325°C.

  • Tensile Strength: 18% improvement due to π-π stacking between aromatic groups .

Catalytic Support

When immobilized on silica nanoparticles, the compound facilitates:

  • Knoevenagel Condensation: 92% conversion of benzaldehyde and malononitrile in 2 hours.

  • Reusability: 85% activity retained after 5 cycles .

Challenges and Future Directions

Pharmacokinetic Limitations

  • Aqueous Solubility: <0.01 mg/mL at pH 7.4, necessitating prodrug strategies.

  • Plasma Protein Binding: 94%, reducing free drug availability.

Synthetic Optimization

Continuous-flow microreactor systems may address batch variability and improve scalability .

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